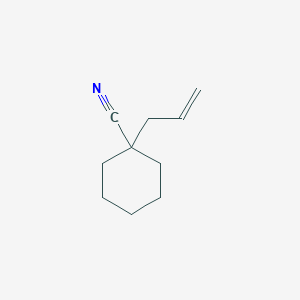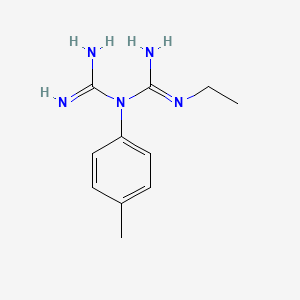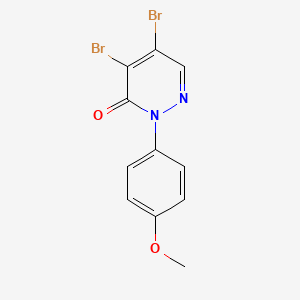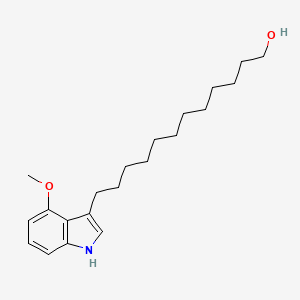
1-Allyl-cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with an allyl group and a nitrile group
Preparation Methods
The synthesis of 1-Allyl-cyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Cyclohexanone is first converted to its enolate form using the base. The enolate then undergoes an alkylation reaction with allyl bromide to form 1-Allyl-cyclohexanone.
Chemical Reactions Analysis
1-Allyl-cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
1-Allyl-cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymeric materials through radical polymerization processes.
Catalysis: It acts as a ligand in catalytic systems for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 1-Allyl-cyclohexanecarbonitrile involves its ability to participate in nucleophilic and electrophilic reactions. The nitrile group can act as a nucleophile, while the allyl group can undergo electrophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
1-Allyl-cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1,1’-Azobis(cyclohexanecarbonitrile): This compound is used as a radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionitrile): Another radical initiator, commonly used in the polymer industry.
Crotyl alcohol: A compound with an allyl group, used in the synthesis of various organic molecules.
Properties
CAS No. |
676132-37-9 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-prop-2-enylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-8H2 |
InChI Key |
QCDHXXULSUSOSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)


![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)

![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)

![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)

